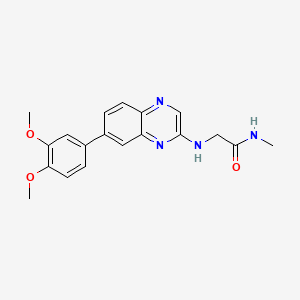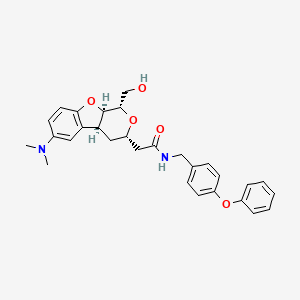
BTA-9881
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BTA-9881 is an imidazoisoindolone derivative identified as a novel respiratory syncytial virus fusion inhibitor. This compound was initially developed by Biota Holdings Ltd. and later studied by AstraZeneca. It has shown good oral availability and favorable pharmacokinetics, making it a promising candidate for the treatment of respiratory syncytial virus infections .
Preparation Methods
The synthetic route for BTA-9881 involves the preparation of an imidazoisoindolone core structure. The specific reaction conditions and industrial production methods are not widely documented. it is known that the compound can be dissolved in dimethyl sulfoxide to prepare a mother liquor with a concentration of 40 milligrams per milliliter .
Chemical Reactions Analysis
BTA-9881 primarily undergoes reactions related to its role as a respiratory syncytial virus fusion inhibitor. It interacts with the fusion glycoprotein of the virus, inhibiting the fusion process. The compound’s chemical stability and reactivity under various conditions are crucial for its effectiveness. Common reagents and conditions used in these reactions include dimethyl sulfoxide as a solvent .
Scientific Research Applications
BTA-9881 has been extensively studied for its antiviral activity against respiratory syncytial virus. It has shown potential in reducing the clinical impact of respiratory syncytial virus infections, particularly in infants and high-risk adults. The compound’s ability to inhibit the fusion process of the virus makes it a valuable tool in virology research. Additionally, this compound has been used in studies exploring the structure and function of the respiratory syncytial virus fusion glycoprotein .
Mechanism of Action
BTA-9881 is a small molecule fusion glycoprotein inhibitor. It specifically targets the fusion glycoprotein of the respiratory syncytial virus, preventing the virus from entering host cells. By binding to a three-fold-symmetric pocket within the central cavity of the prefusion conformation of the fusion glycoprotein, this compound stabilizes this conformation and inhibits the structural rearrangements necessary for membrane fusion .
Comparison with Similar Compounds
BTA-9881 is unique in its structure and mechanism of action compared to other respiratory syncytial virus fusion inhibitors. Similar compounds include YM-53403, AZ-27, and compound 4a, which share a similar chemical scaffold but differ in their potency and pharmacokinetic profiles. This compound has shown lower affinity compared to some of these compounds, but its favorable pharmacokinetics and oral availability make it a valuable candidate for further research .
If you have any more questions or need further details, feel free to ask!
Properties
Key on ui mechanism of action |
BTA9881 is a small molecule fusion glycoprotein inhibitor, designed to specifically inhibit the process by which respiratory syncytial virus (RSV) infects a cell. |
|---|---|
CAS No. |
1646857-24-0 |
Molecular Formula |
C21H15ClN4O2 |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
(2S)-2-(4-chlorophenyl)-3-(pyridine-3-carbonyl)-3,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-trien-7-one |
InChI |
InChI=1S/C21H15ClN4O2/c22-16-5-3-15(4-6-16)21-18-13-24-9-7-17(18)20(28)26(21)11-10-25(21)19(27)14-2-1-8-23-12-14/h1-9,12-13H,10-11H2/t21-/m1/s1 |
InChI Key |
QZSZPSDRJPPZDZ-OAQYLSRUSA-N |
SMILES |
C1CN(C2(N1C(=O)C3=C2C=NC=C3)C4=CC=C(C=C4)Cl)C(=O)C5=CN=CC=C5 |
Isomeric SMILES |
C1CN([C@@]2(N1C(=O)C3=C2C=NC=C3)C4=CC=C(C=C4)Cl)C(=O)C5=CN=CC=C5 |
Canonical SMILES |
C1CN(C2(N1C(=O)C3=C2C=NC=C3)C4=CC=C(C=C4)Cl)C(=O)C5=CN=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BTA-9881; BTA 9881; BTA9881; AZD-9639; MEDI-564; AZD9639; MEDI564; AZD 9639; MEDI 564 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(2R,3R)-2-[[2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(1-naphthalenyl)urea](/img/structure/B606341.png)




